N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

Catalog No.
S690676
CAS No.
19914-38-6
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

CAS Number

19914-38-6

Product Name

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1

InChI Key

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N

SMILES

Array

Synonyms

Boc-N-methyl-D-alanine;Boc-N-Me-D-Ala-OH;19914-38-6;N-Boc-N-methyl-D-alanine;boc-d-n-me-ala-oh;(r)-2-(tert-butoxycarbonyl(methyl)amino)propanoicacid;(2R)-2-[(tert-butoxycarbonyl)(methyl)amino]propanoicacid;(R)-2-((tert-Butoxycarbonyl)(methyl)amino)propanoicacid;boc-d-meala-oh;boc-n-me-r-ala-oh;AmbotzBAA1043;PubChem12250;Boc-Nalpha-methyl-D-alanine;boc-n-alpha-methyl-d-alanine;KSC495O5H;15159_ALDRICH;SCHEMBL357909;15159_FLUKA;CTK3J5753;MolPort-002-499-662;VLHQXRIIQSTJCQ-ZCFIWIBFSA-N;ACT10170;ZINC4521258;ANW-23848;CB-481

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C

The exact mass of the compound Boc-N-methyl-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine (CAS 19914-38-6) is a highly specialized, conformationally constrained amino acid building block critical for the synthesis of advanced peptidomimetics and therapeutic macrocycles. Featuring a D-stereocenter, an N-methylated amine, and a tert-butoxycarbonyl (Boc) protecting group, this compound is procured specifically to engineer profound proteolytic resistance and enhanced lipophilicity into peptide backbones. The N-methyl group eliminates a hydrogen bond donor, thereby increasing passive membrane permeability, while the D-configuration provides extreme steric shielding against stereospecific endogenous proteases. Furthermore, the Boc protecting group makes this derivative essential for solid-phase peptide synthesis (SPPS) strategies that require orthogonal, acid-labile deprotection (via TFA), particularly when synthesizing base-sensitive sequences like thioesters for native chemical ligation where standard Fmoc chemistry is contraindicated [1].

Substituting Boc-N-Me-D-Ala-OH with its unmethylated counterpart (Boc-D-Ala-OH) fundamentally compromises the target peptide's pharmacokinetic profile, as the retained amide hydrogen acts as a polar liability that drastically reduces passive cellular permeability and alters the backbone's Ramachandran dihedral angles. Conversely, utilizing the L-enantiomer (Boc-N-Me-L-Ala-OH) exposes the peptide to rapid degradation by endogenous L-stereospecific proteases, reducing in vivo half-lives from hours to mere minutes. Finally, substituting with Fmoc-N-Me-D-Ala-OH forces the use of piperidine-based deprotection cycles; this base-catalyzed pathway is strictly incompatible with base-sensitive peptide thioesters and complex depsipeptides, making the Boc-protected variant an absolute requirement for orthogonal, acid-cleavable synthetic routes [1].

Profound Enhancement of In Vivo Proteolytic Stability

The incorporation of N-methyl-D-alanine into peptide sequences provides exceptional steric shielding against enzymatic cleavage. In comparative pharmacokinetic assays using endomorphin analogs, native sequences exhibited rapid degradation with a half-life of approximately 12.4 to 12.7 minutes. In stark contrast, substituting the cleavage site with an N-methyl-D-alanine residue extended the in vitro and serum half-lives to over 300 minutes [1].

Evidence DimensionSerum and brain homogenate half-life
Target Compound Data>300 minutes
Comparator Or Baseline12.4 - 12.7 minutes (unmethylated L-amino acid baseline)
Quantified Difference>23-fold increase in half-life
ConditionsMouse brain homogenate and blood serum degradation assays

Procuring the D-N-methylated building block is essential for developing long-acting peptide therapeutics that avoid rapid systemic clearance.

Elimination of Hydrogen Bond Donors for Enhanced Membrane Permeability

N-methylation of the D-alanine backbone removes an exposed amide hydrogen bond donor, a critical factor in passive cellular diffusion. Quantitative permeability modeling and PAMPA (Parallel Artificial Membrane Permeability Assay) datasets demonstrate that incorporating N-methyl-D-alanine shifts the permeability distribution of cyclic and modified peptides above the critical -6 log Pe threshold, whereas unmethylated analogs remain trapped in the non-permeable domain due to excessive polar surface area [1].

Evidence DimensionPassive membrane permeability (log Pe)
Target Compound Datalog Pe > -6 (highly permeable)
Comparator Or Baselinelog Pe < -6 (unmethylated D-alanine baseline)
Quantified DifferenceShift across the permeability threshold into the bioavailable range
ConditionsPAMPA and Caco-2 cell-based permeability assays

This structural modification is a primary procurement driver for converting non-absorbable peptides into orally bioavailable or intracellularly active drugs.

Processability: Overcoming Steric Hindrance with Advanced Coupling Reagents

N-methylated amino acids are notoriously sterically hindered, often leading to incomplete couplings and diketopiperazine (DKP) byproduct formation when using standard carbodiimides (e.g., DIC/HOBt). However, process optimization data shows that activating Boc-N-Me-D-Ala-OH with high-efficiency uronium/guanidinium reagents like HATU or COMU drives the coupling efficiency to 97.9%–99.7% within 5 to 10 minutes, completely overcoming the steric penalty [1].

Evidence DimensionPeptide coupling yield
Target Compound Data97.9% - 99.7% yield
Comparator Or Baseline<50% yield with high DKP formation (standard DIC/HOBt coupling)
Quantified Difference~50% absolute increase in yield, achieving near-quantitative conversion
ConditionsSolid-Phase Peptide Synthesis (SPPS) using 0.5 M HATU or COMU

Understanding this coupling behavior dictates the co-procurement of appropriate activators (HATU/COMU) to ensure high-purity, scalable manufacturing.

Conformational Constraint Driving Receptor Affinity

The N-methyl group restricts the rotation of the peptide backbone, locking the molecule into specific extended beta-strand or beta-turn conformations. In structure-activity relationship (SAR) studies of opioid receptor ligands, replacing standard residues with N-methyl-D-alanine induced a highly favorable bioactive conformation, resulting in an 8.58-fold increase in target receptor binding affinity while simultaneously enhancing receptor subtype selectivity [1].

Evidence DimensionReceptor binding affinity (Ki)
Target Compound Data8.58-fold increase in affinity
Comparator Or BaselineNative unconstrained peptide sequence
Quantified Difference8.58-fold improvement
ConditionsRadioligand binding assays (e.g., [3H]DAMGO for Mu Opioid Receptors)

This demonstrates that the compound is not just a stabilizing element, but an active driver of pharmacodynamic potency via structural pre-organization.

Synthesis of Orally Bioavailable Cyclic Peptides

Directly leveraging the enhanced lipophilicity and PAMPA permeability demonstrated in Section 3, this compound is ideal for engineering cyclic macrocycles intended for oral administration or intracellular targeting [1].

Development of Protease-Resistant Therapeutics

Based on its ability to extend serum half-life by over 23-fold, it is a critical building block for systemic peptide drugs that must survive aggressive enzymatic environments in the blood or gastrointestinal tract [2].

Base-Sensitive Native Chemical Ligation (NCL) Workflows

Because it utilizes Boc-protection (cleaved by TFA) rather than Fmoc (cleaved by piperidine), it is the mandatory choice for synthesizing peptide thioesters that would otherwise degrade under basic conditions [3].

Conformationally Locked Peptidomimetics

Utilizing its restricted Ramachandran space, it is deployed in SAR campaigns to stabilize beta-turns and extended beta-strands, dramatically increasing binding affinity to target receptors [2].

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.11575802 Da

Monoisotopic Mass

203.11575802 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-N-methyl-D-alanine

Dates

Last modified: 08-15-2023

Explore Compound Types